![molecular formula C19H14BrN3OS2 B2466056 N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921519-76-8](/img/structure/B2466056.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN3OS2 and its molecular weight is 444.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12BrN3OS. The presence of bromine, nitrogen, and sulfur atoms in its structure suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothiazole core.
- Introduction of the pyridine and thiophene moieties through appropriate coupling reactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound exhibited significant inhibition of cancer cell lines such as A431, A549, and H1299. The lead compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations ranging from 1 to 4 μM .
2. Urease Inhibition
Urease inhibition is another notable biological activity associated with this compound. In a comparative study, N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed a percentage inhibition of urease activity at varying concentrations:
Concentration (μg/mL) | Percentage Inhibition (%) | IC50 (μg/mL) |
---|---|---|
25 | 39 ± 0.001 | 30.5 |
50 | 89 ± 0.009 | - |
This indicates that the compound may serve as a potent urease inhibitor, which is significant for conditions like urinary tract infections .
3. Nitric Oxide Scavenging
The compound also demonstrated nitric oxide scavenging abilities, with significant percentages of activity observed at higher concentrations:
Concentration (μg/mL) | Percentage NO Scavenging (%) | IC50 (μg/mL) |
---|---|---|
50 | 54 ± 0.002 | 46.5 |
100 | 92 ± 0.002 | - |
This property could be beneficial in therapeutic applications where oxidative stress is a concern .
4. Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have been widely studied, suggesting that this compound may exhibit similar activities, potentially contributing to its overall pharmacological profile.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of benzothiazole derivatives:
- Antitumor Activity : A recent investigation synthesized several benzothiazole compounds and assessed their effects on tumor cell lines, revealing significant anticancer properties linked to structural features .
- Urease Inhibition Studies : Research focused on the structure-activity relationship (SAR) indicated that electron-donating groups enhance urease inhibition, supporting the design of more potent derivatives .
- Nitric Oxide Scavenging : Studies have shown that certain benzothiazole compounds possess significant NO scavenging activity, which is critical in mitigating oxidative damage in various pathological conditions .
Propiedades
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c20-13-6-7-16-17(10-13)26-19(22-16)23(12-14-4-1-2-8-21-14)18(24)11-15-5-3-9-25-15/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIFHHXNSYISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.